molecular formula C14H7ClF2N2 B1501638 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline CAS No. 885277-58-7

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Cat. No. B1501638
CAS RN: 885277-58-7
M. Wt: 276.67 g/mol
InChI Key: CJPLLRMAKFFEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H7ClF2N2 . It has a molecular weight of 276.67 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . It also contains chlorine and fluorine atoms, which contribute to its unique properties .

Future Directions

The future directions of research on 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline and similar compounds could involve further exploration of their therapeutic potential. Quinoline derivatives are known to exhibit a wide range of biological activities, and new molecules containing this nucleus are being rapidly developed . Therefore, there is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-10-6-5-8(16)7-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLLRMAKFFEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693082
Record name 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

CAS RN

885277-58-7
Record name 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 4
4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.